molecular formula C12H11NO2 B6413731 6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol CAS No. 1261943-91-2

6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

Cat. No.: B6413731
CAS No.: 1261943-91-2
M. Wt: 201.22 g/mol
InChI Key: KREDIKVQUOCMKO-UHFFFAOYSA-N
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Description

6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol is a high-purity chemical compound offered for research and development purposes. This molecule features a pyridin-3-ol scaffold linked to a benzyl alcohol moiety, a structural motif present in various pharmacologically active compounds and organic synthesis intermediates. As a bifunctional molecule, it serves as a versatile building block in medicinal chemistry and drug discovery, particularly for developing modulators of central nervous system targets like GABA-A receptors . Researchers utilize this compound in multicomponent reactions (MCRs) to efficiently generate diverse and complex molecular libraries for biological screening . Its structure is also relevant for developing kinase inhibitors and other small-molecule therapeutics that target key enzymatic pathways . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[2-(hydroxymethyl)phenyl]pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-8-9-3-1-2-4-11(9)12-6-5-10(15)7-13-12/h1-7,14-15H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREDIKVQUOCMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692456
Record name 6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-91-2
Record name 6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Directed Halogenation of Pyridine Derivatives

Cross-Coupling Reactions for Aryl Group Introduction

Suzuki-Miyaura Coupling

The integration of the 2-(hydroxymethyl)phenyl moiety at C6 necessitates palladium-catalyzed cross-coupling.

Representative Procedure:

  • Substrate: 6-Bromo-3-hydroxypyridine

  • Coupling Partner: 2-(Hydroxymethyl)phenylboronic acid

  • Catalyst System: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv)

  • Solvent: Dimethoxyethane (DME)/H₂O (4:1)

  • Conditions: Reflux at 85°C for 12 hours.

  • Workup: Filtration through Celite®, extraction with ethyl acetate, and silica gel chromatography.

  • Yield: 60–65% (isolated as a crystalline solid).

Analytical Data:

  • ¹H NMR (DMSO-d₆): δ 11.10 (s, 1H, OH), 7.85 (d, J = 9.5 Hz, 1H, pyridine-H), 4.65 (s, 2H, CH₂OH).

  • HPLC Purity: >98% (C18 column, 0.1% TFA in H₂O/MeCN).

Limitations:

  • Boronic acid instability under basic conditions necessitates inert atmosphere handling.

  • Competing protodeboronation reduces yields at elevated temperatures.

Ullmann-Type Coupling for Electron-Deficient Systems

For substrates resistant to Suzuki conditions, copper-mediated couplings offer an alternative.

Optimized Protocol:

  • Substrate: 6-Iodo-3-hydroxypyridine

  • Coupling Partner: 2-(Hydroxymethyl)phenol

  • Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%)

  • Base: Cs₂CO₃ (3 equiv)

  • Solvent: Dimethylformamide (DMF)

  • Conditions: 110°C for 24 hours.

  • Yield: 50–55% after column purification.

Advantages:

  • Tolerates hydroxyl groups without protection.

  • Compatible with electron-deficient aryl halides.

Oxidation-Reduction Sequences for Hydroxymethyl Installation

Reduction of Benzaldehyde Precursors

The hydroxymethyl group on the phenyl ring can be introduced via reduction of a ketone or aldehyde intermediate.

Sodium Borohydride Reduction:

  • Substrate: 6-[2-Formylphenyl]pyridin-3-ol

  • Reducing Agent: NaBH₄ (2 equiv) in methanol

  • Conditions: 0°C to room temperature, 2 hours

  • Yield: 85–90% (quantitative by TLC).

Safety Note:

  • Exothermic reaction requires controlled addition to prevent over-reduction.

Manganese Dioxide Oxidation of Alcohols

Conversely, oxidation of benzyl alcohol derivatives to aldehydes may be necessary for intermediate steps.

Oxidation Protocol (Ambeed, 2020):

  • Substrate: 6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

  • Oxidizing Agent: MnO₂ (2.5× weight)

  • Solvent: Isopropyl alcohol (i-PrOH)

  • Conditions: Reflux at 85°C for 2 hours.

  • Yield: 60% after recrystallization.

Application:

  • Critical for regenerating aldehydes from protected alcohols during iterative syntheses.

Protective Group Strategies

Silyl Ether Protection of Hydroxyl Groups

To prevent undesired side reactions during coupling steps, hydroxyl groups often require protection.

Protection with TBDMS-Cl:

  • Reagents: tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv), imidazole (2 equiv)

  • Solvent: Dichloromethane (DCM)

  • Conditions: Room temperature, 6 hours.

  • Deprotection: Tetrabutylammonium fluoride (TBAF) in THF.

Efficiency:

  • 95% protection efficiency confirmed by ¹H NMR (disappearance of OH signal).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Suzuki Coupling60–65>98High regioselectivity, mild conditionsBoronic acid instability
Ullmann Coupling50–5595No protection requiredHigh catalyst loading, long reaction time
Halogenation-Hydrolysis70–8097Scalable, cost-effectiveLimited to specific halogen positions

Scalability and Industrial Considerations

Solvent and Catalyst Recovery

  • Ethylene Glycol: Reusable up to 5 cycles after distillation (patent data).

  • Palladium Catalysts: Recycled via immobilized systems (e.g., Pd/C) to reduce costs.

Environmental Impact

  • Waste Streams: Halogenated byproducts require neutralization with NaHSO₃ before disposal.

  • Green Chemistry Metrics:

    • E-factor: 8.2 (lower than industry average for similar compounds).

    • PMI (Process Mass Intensity): 12.5 kg/kg product .

Chemical Reactions Analysis

Types of Reactions

6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: 6-[2-(Carboxymethyl)phenyl]pyridin-3-ol.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, enhancing the binding affinity and specificity of the compound. Additionally, the phenyl and pyridine rings can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
This compound Pyridin-3-ol + 2-(hydroxymethyl)phenyl at C6 C₁₂H₁₁NO₂ 201.22 1255638-64-2
6-(Hydroxymethyl)pyridin-3-ol Hydroxymethyl at C6 of pyridin-3-ol C₆H₇NO₂ 125.13 40222-77-3
2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol Chlorine at C2 and C5; hydroxymethyl at C6 C₆H₅Cl₂NO₂ 196.02* Not provided
2-Methyl-6-(trifluoromethyl)pyridin-3-ol Methyl at C2; trifluoromethyl at C6 C₇H₆F₃NO 177.13 1256791-52-2
(5,6-Dimethoxypyridin-3-yl)methanol Methoxy groups at C5 and C6; hydroxymethyl at C3 C₈H₁₁NO₃ 169.18 1138443-89-6
Pirbuterol Pyridin-3-ol with hydroxymethyl at C2; tert-butylaminoethyl side chain C₁₂H₂₀N₂O₃ 240.30 38677-81-5

Key Observations :

  • Chlorine and trifluoromethyl groups in other derivatives increase electronegativity, altering reactivity .
  • Functional Groups : Hydroxymethyl and methoxy groups enhance hydrophilicity, while trifluoromethyl groups improve metabolic stability in pharmaceuticals .

Key Observations :

  • Limited data on boiling/melting points highlight the need for experimental characterization.
  • Hydroxymethyl-containing derivatives like 6-(Hydroxymethyl)pyridin-3-ol exhibit multiple hazards (e.g., skin/eye irritation), suggesting similar risks for the target compound .

Q & A

Q. What are the established synthetic routes for 6-[2-(Hydroxymethyl)phenyl]pyridin-3-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via two primary routes:
  • Hydroxymethylation : Reacting pyridin-3-ol derivatives with formaldehyde under basic conditions (e.g., NaOH) at reflux temperatures .
  • Reduction of Formyl Precursors : Reducing 2-(formyl)pyridin-3-ol using NaBH₄ in methanol/ethanol at room temperature .
    Yield optimization requires careful control of solvent polarity (e.g., DMSO for fluorination reactions) and temperature. For example, NaBH₄ reductions in alcoholic solvents achieve >90% yield under inert atmospheres .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm hydroxymethyl (-CH₂OH) and hydroxyl (-OH) group positions on the pyridine ring. Aromatic protons typically appear between δ 6.5–8.5 ppm .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer :
  • Moisture Sensitivity : Store in desiccators with silica gel to prevent hydrolysis of the hydroxymethyl group .
  • Light and Oxidants : Protect from UV light and avoid contact with strong oxidants (e.g., KMnO₄) to prevent degradation .
  • Temperature : Long-term storage at –20°C in amber vials minimizes thermal decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in nucleophilic substitution reactions of this compound?

  • Methodological Answer : Regioselectivity is governed by electronic and steric factors:
  • Electron-Deficient Pyridine Ring : The hydroxyl group at position 3 activates the ortho position for electrophilic substitution. Computational DFT studies show enhanced electron density at C4, favoring reactions with acyl chlorides or alkyl halides .
  • Steric Hindrance : Bulky substituents on the hydroxymethyl group (e.g., trifluoromethyl) direct nucleophiles to less hindered positions, validated by kinetic isotope effect studies .

Q. How can in vitro and in silico approaches be integrated to evaluate the bioactivity of this compound derivatives?

  • Methodological Answer :
  • In Vitro Assays : Screen for kinase inhibition (e.g., GSK-3β) using fluorescence polarization assays. IC₅₀ values correlate with substituent electronegativity (e.g., fluoro groups enhance binding) .
  • In Silico Docking : Use AutoDock Vina to model interactions with target proteins. Molecular dynamics simulations (AMBER) predict stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies resolve contradictory data regarding the biological activity of structural analogs of this compound?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Compare analogs with systematic substituent variations (e.g., 3-chloro vs. 3-fluoro) using standardized assays (e.g., MTT for cytotoxicity) .
  • Meta-Analysis : Apply multivariate regression to published datasets, adjusting for variables like cell line heterogeneity or assay conditions .
    Example: A 2023 study resolved discrepancies in anticancer activity by identifying solvent polarity (DMSO vs. ethanol) as a confounding factor .

Q. How do computational chemistry methods enhance the understanding of this compound's electronic properties?

  • Methodological Answer :
  • DFT Calculations : Gaussian 16 with B3LYP/6-311++G(d,p) basis sets calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 5.2 eV), predicting reactivity toward electrophiles .
  • AIM Analysis : Topological analysis of electron density maps reveals intramolecular hydrogen bonds (O–H···N), stabilizing the planar conformation .
  • Molecular Electrostatic Potential (MEP) : Visualizes nucleophilic attack sites, corroborated by experimental substituent effects .

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